4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-24-14-4-2-12(3-5-14)10-18-16(22)19-8-6-13(7-9-19)20-15(21)11-25-17(20)23/h2-5,13H,6-11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEOOLZSHRIIEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Oxazolidinone Moiety: The oxazolidinone ring can be synthesized through the cyclization of amino acids or their derivatives. For instance, the reaction of an amino acid with phosgene or its derivatives can yield the oxazolidinone structure.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For example, the reaction of a suitable amine with a halogenated precursor can form the piperidine ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with a methoxybenzyl chloride in the presence of a Lewis acid catalyst.
Final Coupling: The final step involves coupling the oxazolidinone moiety with the piperidine derivative. This can be achieved through a peptide coupling reaction using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amino alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving oxazolidinone-containing substrates.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its stable and functionalizable structure.
Mechanism of Action
The mechanism of action of 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The oxazolidinone moiety is known to interact with ribosomal RNA, potentially inhibiting protein synthesis.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Observations from Structural Comparisons
Its absence in Compound 4m correlates with a shift in activity to local anesthesia rather than enzyme inhibition.
Impact of the 4-Methoxyphenyl Group :
- This substituent is conserved in the target compound, Compound 47 , and Compound 4m , suggesting its role in enhancing lipophilicity and π-π interactions. In Compound 47, its presence alongside a brominated benzodiazolone may improve binding affinity for oxidative damage repair enzymes.
Substituent Effects on Physicochemical Properties: The methylsulfonyl group in increases molecular weight (~409.5 vs. ~377.4) and may reduce metabolic clearance.
Complexity and Target Specificity: The benzothienopyridine derivative demonstrates how polycyclic frameworks can enhance specificity for complex targets (e.g., kinases or GPCRs) but may complicate synthesis and bioavailability.
Research Findings and Implications
- Compound 4m’s local anesthetic activity suggests that piperidine-carboxamides with aryl groups are versatile scaffolds for diverse applications. The oxazolidinone ring in may confer inhibitory properties against enzymes like dipeptidyl peptidase-4 (DPP-4) or bacterial transpeptidases, warranting further investigation.
Synthetic Challenges :
- Compounds with extended aromatic systems (e.g., ) require multi-step syntheses, whereas simpler analogs like the target compound or Compound 4m are more accessible for optimization.
Biological Activity
The compound 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C_{16}H_{18}N_{2}O_{4}
- Molecular Weight : 302.33 g/mol
This compound features a piperidine ring substituted with a methoxyphenyl group and an oxazolidinone moiety that contributes to its biological properties.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The oxazolidinone structure is known for its role in inhibiting bacterial protein synthesis, while the piperidine moiety may contribute to neuroactive effects.
Key Mechanisms:
- Antimicrobial Activity : The oxazolidinone scaffold is associated with antibacterial properties, particularly against Gram-positive bacteria.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines.
Anticancer Activity
A significant aspect of research on this compound focuses on its anticancer activity. In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines.
| Cell Line | IC50 (µM) | Sensitivity Level |
|---|---|---|
| K562 (Leukemia) | 10 | Moderate |
| HCT-15 (Colon) | 15 | Low |
| SK-MEL-5 (Melanoma) | 20 | Low |
These results indicate that while the compound shows some potential against leukemia cells, its overall efficacy may require further optimization for broader anticancer applications .
Antimicrobial Activity
Research has also indicated that compounds similar to 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide exhibit notable antibacterial effects. The mechanism likely involves inhibition of bacterial ribosomal function, similar to other oxazolidinones like linezolid.
Case Studies
Recent studies have explored the pharmacological potential of this class of compounds:
- Study on Anticancer Activity : A study evaluated the compound's effects using the National Cancer Institute's 60-cell line screening protocol. The results highlighted selective sensitivity in leukemia cell lines compared to solid tumors .
- Mechanistic Insights : Research utilizing molecular docking has suggested that the compound can effectively bind to target proteins involved in cancer progression and bacterial resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
